molecular formula C9H3N3O2 B13075086 Pyrrolo[2,3-g]indazole-7,8-dione

Pyrrolo[2,3-g]indazole-7,8-dione

Cat. No.: B13075086
M. Wt: 185.14 g/mol
InChI Key: JPVRTIFGDCYCEC-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-g]indazole-7,8-dione (CAS 73907-94-5), also known as 1,6-dihydrothis compound, is a heterocyclic compound with the molecular formula C9H5N3O2 and a molecular weight of 187.15500 g/mol . This compound is part of the indazole-dione family, which has demonstrated significant potential in medicinal chemistry research, particularly in the field of oncology. Researchers have identified this scaffold as a promising structure for developing enzyme inhibitors. It serves as a core structure for a class of molecules identified as potent inhibitors of human carbonyl reductase (CR) . Inhibiting this enzyme is a promising strategy to reduce the cardiotoxicity associated with anthracycline-based anticancer chemotherapies, as CR converts these drugs into cardiotoxic alcohol metabolites . Furthermore, derivatives based on the pyrrolo[2,3-g]indazole structure have been synthesized and evaluated as new Pim kinase inhibitors, showing sub-micromolar potency against Pim-1 and Pim-3 kinases, which are relevant targets in cancer cell proliferation and survival . The compound has a density of 1.86 g/cm³ and a high boiling point of 321°C at 760 mmHg . It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H3N3O2

Molecular Weight

185.14 g/mol

IUPAC Name

pyrrolo[2,3-g]indazole-7,8-dione

InChI

InChI=1S/C9H3N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H

InChI Key

JPVRTIFGDCYCEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)C2=C3C1=CN=N3

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 2,3 G Indazole 7,8 Dione and Its Derivatives

Strategic Approaches to the Pyrrolo[2,3-g]indazole Scaffold

The assembly of the tricyclic pyrrolo[2,3-g]indazole core can be achieved through various modern synthetic reactions, including heteroannulations, cycloadditions, and metal-catalyzed cross-coupling and annulation sequences.

Heteroannulation, the formation of a new heterocyclic ring onto an existing ring system, is a cornerstone in the synthesis of complex heterocycles.

One notable approach involves a three-component domino reaction using 1H-indazol-6-amine as a key precursor. researchgate.net In a process catalyzed by acetic acid, 1H-indazol-6-amine reacts with arylglyoxal monohydrates and cyclic 1,3-dicarbonyl compounds, such as 4-hydroxy-2H-chromen-2-one or 4-hydroxyquinolin-2(1H)-one. This one-pot reaction, conducted in ethanol, efficiently yields functionalized 2,3-disubstituted 1,6-dihydropyrrolo[2,3-g]indazoles with good to excellent yields and high regioselectivity. researchgate.net

For the related pyrrolo[3,4-g]indazole isomer, a strategy has been reported that builds the pyrazole (B372694) ring onto an isoindole moiety. This method uses 5-hydroxymethylene tetrahydroisoindole-4-ones as key intermediates to achieve the annulation with good regioselectivity, first producing tetrahydropyrrolo[3,4-g]indazoles which can be oxidized to the dihydro derivatives. researchgate.net

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. This reaction involves a 1,3-dipole (a three-atom, four-electron species) reacting with a dipolarophile (typically an alkene or alkyne) in a concerted fashion. nih.gov This method is highly valued for its stereospecificity and regioselectivity.

While its application is widespread, one of the most common uses of 1,3-dipolar cycloaddition is in the reaction of azomethine ylides with electron-deficient alkenes or alkynes to form various pyrrolidine (B122466) and pyrrole (B145914) derivatives. rhhz.net For instance, the reaction of azomethine ylides, generated in situ from isatins and α-amino acids, is a primary method for accessing spiro[indoline-3,2'-pyrrolidine] scaffolds. rhhz.net Although direct examples for the synthesis of the pyrrolo[2,3-g]indazole skeleton via this method are not prominently featured in the literature, the fundamental principles suggest its potential applicability. An appropriately substituted indazole-derived 1,3-dipole or dipolarophile could theoretically be employed to construct the fused pyrrole ring, offering a convergent route to the target scaffold.

Palladium-catalyzed reactions are pivotal in modern organic synthesis. The Larock indole (B1671886) synthesis, a type of palladium-catalyzed heteroannulation, is particularly relevant. nih.gov This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne to form an indole ring. nih.gov

This methodology has been successfully adapted for the synthesis of the pyrrolo[2,3-g]indazole scaffold. A reported method involves the palladium-catalyzed annulation of 6-amino-7-iodoindazole with various terminal or internal alkynes. researchgate.net This reaction provides a direct route to diversely substituted 1,6-dihydropyrrolo[2,3-g]indazoles in high yields. The choice of catalyst and ligand, such as Pd(PPh₃)₄ and XPhos, is critical for the success of the transformation, which allows for the formation of a single regioisomer in many cases. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrrolo[2,3-g]indazoles
Starting MaterialAlkyne PartnerCatalyst SystemProductYieldReference
6-Amino-7-iodoindazoleDiphenylacetylenePd(PPh₃)₄ / XPhos2,3-Diphenyl-1,6-dihydropyrrolo[2,3-g]indazoleHigh researchgate.net
6-Amino-7-iodoindazoleTerminal AlkynePd(PPh₃)₄ / XPhosSubstituted 1,6-dihydropyrrolo[2,3-g]indazoleHigh researchgate.net

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in efficiency and sustainability. A powerful example is the sequence involving a Sonogashira coupling followed by a Cacchi-type intramolecular heteroannulation.

This strategy has been effectively used to synthesize the isomeric pyrrolo[3,2-e]indazoles. The process starts with a palladium and copper-catalyzed Sonogashira coupling of a halogenated and functionalized indazole (specifically, 4-iodo-1-phenylsulfonyl-5-trifluoroacetamidoindazole) with a terminal acetylene. The resulting intermediate undergoes a subsequent intramolecular 5-endo-dig cyclization (Cacchi reaction) to form the pyrrole ring. This one-pot procedure, followed by deprotection, provides 3,6-dihydropyrrolo[3,2-e]indazoles in high yields. This approach highlights a general and efficient pathway to pyrroloindazole frameworks through a carefully orchestrated domino sequence.

Specific Synthesis of Pyrrolo[2,3-g]indazole-7,8-dione

While various methods exist for the core scaffold, the synthesis of the specific target, this compound, requires routes that can establish the dione (B5365651) functionality on the pyrrole ring.

The synthesis of quinone-containing heterocyclic systems often relies on building the heterocycle onto a quinone precursor. Although a direct synthesis of this compound is not prominently documented, analogous syntheses for related structures provide a clear blueprint.

A highly relevant example is the synthesis of 2,6-diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives. researchgate.net This procedure begins with chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone), a substituted benzoquinone. Chloranil is treated with two equivalents of malononitrile (B47326) in the presence of a basic catalyst to form a dimalononitrile derivative. This intermediate then reacts with two equivalents of a primary amine to yield the final pyrrolo-dione product. researchgate.net

This reaction pathway demonstrates how a substituted benzoquinone can serve as a foundational precursor for constructing a fused pyrrole-dione system. A similar strategy could be envisioned for this compound, likely starting from a functionalized indazole that is then subjected to reactions that build the dione ring, or by starting with a suitable quinone and annulating the indazole ring system onto it.

Table 2: Analogous Synthesis of a Pyrrolo-Dione System from a Benzoquinone Precursor
PrecursorReagentsKey StepsProduct ClassReference
Chloranil (Substituted Benzoquinone)1) Malononitrile, Base 2) Primary Aromatic/Aliphatic Amines1) Formation of dimalononitrile derivative 2) Reaction with amines to form pyrrole rings2,6-Diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitriles researchgate.net

Regioselective Control in Dione Formation

The precise control of regioselectivity is a critical aspect in the synthesis of pyrrolo[2,3-g]indazole-7,8-diones and related structures. The strategic placement of the dione functionality is paramount as it significantly influences the molecule's chemical properties and potential applications.

One notable approach to achieve regioselectivity involves the use of ruthenium catalysis for alkyne insertion into an indazole carboxylic acid. This method leads to the formation of pyranone-fused indazoles, where the regioselectivity is directed by the weak coordination of the indazole ring nitrogen to the metal center. nih.gov This coordination guides the insertion of the alkyne to a specific position, thereby controlling the final arrangement of the fused ring system.

Furthermore, metal-free approaches have been developed for the regioselective halogenation of 2H-indazoles. nih.gov By carefully selecting the reaction conditions, it is possible to achieve mono- or poly-halogenation at specific positions on the indazole core. nih.gov This strategic halogenation provides synthetic handles for subsequent modifications, including the introduction of the dione functionality. For instance, a halogenated indazole can serve as a precursor for cross-coupling reactions or other transformations to build the pyrrole ring and form the desired dione.

In the synthesis of related heterocyclic systems, such as pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines, regioselectivity is achieved through catalyst-free aza-ene additions and cyclic-condensation reactions. duke.edu While not directly forming a dione, this principle of controlling reaction pathways through the inherent reactivity of the starting materials is a transferable concept in the synthesis of complex heterocyclic structures like this compound.

Chemical Modification and Derivatization Strategies for this compound Analogues

The ability to modify and derivatize the core structure of this compound is essential for exploring its structure-activity relationships and developing analogues with tailored properties.

Substitution Patterns and Core Functionalization

The functionalization of the pyrrolo[2,3-g]indazole core can be achieved through various synthetic strategies. One common method involves the reaction of a suitably substituted indazole with reagents that will form the pyrrole ring. For example, the synthesis of 2,6-Diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives, a related class of compounds, begins with the treatment of chloranil with malononitrile, followed by reaction with primary amines. researchgate.net This approach allows for the introduction of various substituents on the nitrogen atoms of the pyrrole rings.

The core functionalization can also be influenced by the choice of protecting groups on the nitrogen atoms of the pyrrole or indazole rings. In the synthesis of pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazole-6-carboxylates, the nature of the N-protecting group on the pyrrolidine precursor significantly impacts the success of the cyclization reaction. mdpi.comnih.gov Electron-withdrawing groups were found to give superior yields, highlighting the electronic effects on the reactivity of the heterocyclic system. mdpi.comnih.gov

Metal-free regioselective halogenation of 2H-indazoles offers a direct route to introduce functional groups onto the indazole core. nih.gov This method allows for the synthesis of mono- and poly-halogenated indazoles, which can then be used as building blocks for the construction of more complex pyrrolo[2,3-g]indazole derivatives. nih.gov

The following table summarizes some examples of substituted pyrrolo[2,3-g]indazole analogues and their synthetic precursors.

Compound ClassPrecursorsKey Reaction
2,6-Diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivativesChloranil, Malononitrile, Primary aminesCondensation
Pyrrolo[2,3-d] researchgate.netnih.govmdpi.comthiadiazole-6-carboxylatesN-protected pyrrolidine derivatives, Thionyl chlorideHurd-Mori Reaction
Halogenated 2H-indazoles2H-indazoles, Halogenating agents (e.g., NCS, NBS)Electrophilic Halogenation

Synthesis of this compound Hybrids and Conjugates

The synthesis of hybrid molecules and conjugates incorporating the this compound scaffold is a strategy to combine its properties with those of other pharmacophores or functional moieties. This approach can lead to compounds with novel or enhanced biological activities.

For instance, the concept of creating hybrid molecules is demonstrated in the design of pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole (B1194373) derivatives. nih.gov This work utilized a "double pharmacophore approach" to combine the pyrrolo[3,4-d]pyridazinone core with an arylpiperazine moiety, known for its presence in analgesic and anti-inflammatory agents. nih.gov A similar strategy could be employed to synthesize hybrids of this compound.

The synthesis of such hybrids often involves multi-step sequences. For example, in the synthesis of pyrrolo nih.govmdpi.compyrido[2,4-d]pyrimidin-6-ones, a related heterocyclic system, the key step is the cyclization of a pyrrole-3-carboxamide derivative. semanticscholar.org This cyclization is catalyzed by boron trifluoride etherate and involves an oxidation step. semanticscholar.org This methodology could be adapted to link the this compound core to other heterocyclic systems or functional groups.

The following table outlines potential strategies for synthesizing hybrids and conjugates of this compound.

Hybrid/Conjugate TypeSynthetic StrategyPotential Linked Moiety
Arylpiperazine HybridsMulti-step synthesis involving coupling reactionsArylpiperazine
Heterocyclic HybridsCyclization reactionsPyrimidine, Pyridine, etc.

Advanced Spectroscopic and Structural Characterization of Pyrrolo 2,3 G Indazole 7,8 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for detailing the molecular framework of Pyrrolo[2,3-g]indazole-7,8-dione by providing information on the chemical environment, connectivity, and spatial relationships of its atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and NH protons. The protons on the fused aromatic rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing dione (B5365651) functionality. For the parent indazole, proton signals are observed at chemical shifts of δ 8.10, 7.78, 7.58, 7.36, and 7.13 ppm in DMSO-d₆. chemicalbook.comresearchgate.net The specific chemical shifts and coupling constants (J-values) of the protons in this compound would be influenced by their position relative to the nitrogen atoms and carbonyl groups.

The NH protons of the pyrrole (B145914) and indazole rings are expected to appear as broad singlets at a significantly downfield chemical shift, likely greater than 10.0 ppm, and their exact position would be sensitive to the solvent, concentration, and temperature. For instance, the NH proton of 1H-indazole resonates at approximately 13.1 ppm in DMSO-d₆. chemicalbook.com

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH7.0 - 8.5Multiplets, DoubletsThe specific shifts and couplings depend on the exact substitution pattern and electronic environment.
Pyrrole NH> 10.0Broad SingletExchangeable with D₂O; chemical shift is highly variable.
Indazole NH> 11.0Broad SingletExchangeable with D₂O; chemical shift is highly variable.

Carbon (¹³C) NMR Analysis

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C=O (Dione)160 - 180Two distinct signals are expected for the two carbonyl carbons.
Aromatic C (quaternary)130 - 150Includes carbons at the ring junctions and those attached to nitrogen.
Aromatic CH110 - 130Carbons bearing a hydrogen atom.

Nitrogen (¹⁴N, ¹⁵N) NMR Spectroscopy for Heteroatom Characterization

Nitrogen NMR, particularly ¹⁵N NMR, is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the heterocyclic core. This compound contains three distinct nitrogen atoms: one in the pyrrole ring and two in the indazole (pyrazole) ring. These nitrogens are expected to have unique chemical shifts.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) and N-H stretching vibrations.

The two carbonyl groups of the dione are expected to give rise to strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The exact frequency can provide insight into the ring strain and electronic effects within the five-membered ring. For comparison, pyrano[2,3-d]pyrimidine-2,4-dione derivatives show carbonyl bands around 1752 and 1694 cm⁻¹. nih.gov The N-H stretching vibrations of the pyrrole and indazole rings would appear as broad bands in the range of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. The gas-phase IR spectrum of the parent indazole has been completely assigned and serves as a valuable reference. psu.edu

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3400Medium to Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=O Stretch (Dione)1650 - 1750Strong, Sharp
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the molecular formula of this compound, C₉H₃N₃O₂, can be compared with the experimentally determined value to confirm its identity.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For heterocyclic compounds, fragmentation often involves the loss of small, stable molecules. In the case of this compound, characteristic fragmentation pathways could include the loss of CO, N₂, and HCN, which would be indicative of the dione and fused heterocyclic ring structures. Studies on other heterocyclic systems, such as 1,2,3-thiadiazoles, show that the initial fragmentation often involves the elimination of a nitrogen molecule. rsc.org

X-ray Crystallography for Precise Solid-State Structure Determination

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible research. The synthesis of a new series of pyrrolo[2,3-g]indazole derivatives has been described in the context of their potential as Pim kinase inhibitors, and while X-ray crystallography is mentioned as a relevant technique for structural elucidation, specific crystallographic data for the title dione is not provided. nih.gov

In the absence of experimental data for this compound, we can anticipate its structural features based on crystallographic studies of related heterocyclic systems. For instance, studies on pyrrolo[1,2-b]pyridazine (B13699388) derivatives have shown that these molecules tend to adopt a planar conformation in the crystal, facilitating π-π stacking interactions with an interplanar spacing of around 3.4 Å. nih.gov It is highly probable that the fused ring system of this compound would also be largely planar.

A hypothetical crystallographic analysis of this compound would yield a comprehensive set of data that would be presented in a standardized format, such as a Crystallographic Information File (CIF). The key parameters from such an analysis are outlined in the table below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data are illustrative of the parameters that would be determined from an X-ray crystallography experiment and are not actual experimental values.)

Parameter Description Expected Value/Information
Crystal System The basic geometric framework of the crystal lattice.To be determined
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.To be determined
Unit Cell Dimensions (Å, °) The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = ?, b = ?, c = ?α = ?, β = ?, γ = ?
Volume (ų) The volume of the unit cell.To be determined
Z The number of molecules per unit cell.To be determined
Calculated Density (g/cm³) The theoretical density of the crystal.To be determined
Bond Lengths (Å) The distances between the centers of bonded atoms (e.g., C=O, C-N, N-N, C=C, C-H, N-H).To be determined
Bond Angles (°)
The angles formed by three connected atoms.To be determined
Torsion Angles (°) The dihedral angles that define the conformation of the molecule.To be determined
Intermolecular Interactions Non-covalent interactions between molecules in the crystal lattice.Expected to include hydrogen bonding involving the N-H and C=O groups, as well as potential π-π stacking between the aromatic and heteroaromatic rings.

The precise determination of these parameters through X-ray crystallography would be invaluable for understanding the structure-property relationships of this compound and would provide a solid foundation for computational modeling and the rational design of new derivatives with tailored properties.

Computational and Theoretical Investigations on Pyrrolo 2,3 G Indazole 7,8 Dione Systems

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of pyrrolo[2,3-g]indazole-7,8-dione systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). epstem.net These optimized geometries provide crucial information on bond lengths, bond angles, and dihedral angles.

For instance, DFT studies on related heterocyclic systems have shown that small differences in geometric parameters can significantly influence their reactivity. mdpi.com The planarity and bond lengths of the molecular structure can affect the aromaticity of the constituent rings, which in turn dictates the molecule's chemical behavior. mdpi.com

Furthermore, DFT is used to calculate various electronic properties. These include the distribution of electron density, dipole moments, and polarizability, which are essential for understanding how the molecule will interact with its environment and other molecules. epstem.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is critical for understanding the charge transfer characteristics within the molecule and its potential to engage in chemical reactions. researchgate.net In the context of drug design, a lower energy gap can correlate with higher inhibitor effectiveness due to increased stability of the complex formed with a biological target. researchgate.net For related pyrrole (B145914) derivatives, FMO analysis has been used to predict their reactivity and adsorption properties on surfaces. researchgate.net

Analysis of Tautomeric Forms and Energetics (e.g., 1H- vs. 6H- this compound)

Many heterocyclic compounds, including this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For the this compound scaffold, the primary tautomers of interest are the 1H- and 6H- forms, which refer to the position of the hydrogen atom on the pyrrole or indazole nitrogen, respectively.

Computational methods are employed to calculate the relative energies of these tautomeric forms to determine which is more stable. This is crucial as the biological activity of a molecule can be highly dependent on its dominant tautomeric state. For example, in the broader class of pyrrolo[2,3-d]pyrimidines, the specific tautomeric form can influence its binding affinity to target kinases. nih.govsemanticscholar.org The relative stability of tautomers is typically evaluated by comparing their calculated total energies, with the lower energy form being the more predominant one.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein receptor.

Prediction of Ligand-Receptor Interaction Modes

Molecular docking simulations are widely used to predict the binding mode of pyrrolo[2,3-g]indazole derivatives within the active site of a target protein. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.commdpi.com

For example, docking studies of similar pyrrolopyrimidine derivatives have been used to understand their interactions with the ATP-binding pocket of various kinases. nih.govmdpi.com The insights gained from these simulations can explain the structure-activity relationships observed in a series of compounds and guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov The specific orientation and interactions of the ligand within the binding site are critical for its inhibitory activity. mdpi.com

Estimation of Binding Affinities and Energetics

In addition to predicting the binding pose, molecular docking programs can also estimate the binding affinity between a ligand and its receptor. This is often expressed as a scoring function or a calculated binding free energy (ΔG). researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

These estimations are valuable for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. mdpi.comresearchgate.net For instance, the calculated binding affinities of a series of indazole derivatives have been correlated with their experimentally determined inhibitory activities against specific enzymes. asianresassoc.org This correlation between computational predictions and experimental results validates the docking protocol and provides confidence in its predictive power for designing new, more effective inhibitors. researchgate.net

Advanced Computational Chemistry Applications (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

Advanced computational chemistry offers powerful tools to investigate the solid-state properties of crystalline compounds like this compound. Techniques such as Hirshfeld surface analysis and energy framework calculations provide deep insights into intermolecular interactions, which are crucial for understanding crystal packing, stability, and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to explore intermolecular interactions within a crystal by partitioning the crystal electron density. acs.org The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. mdpi.com This analysis allows for the visualization and quantification of different types of intermolecular contacts.

For a hypothetical crystal structure of this compound, the Hirshfeld surface would be mapped with properties like dnorm, shape index, and curvedness. The dnorm map, in particular, is useful for identifying key intermolecular interactions, where red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. nih.gov

Interactive Data Table: Predicted Intermolecular Contact Contributions for this compound

This table presents hypothetical data based on typical values for similar fused heterocyclic compounds, as direct experimental data for the title compound is not available.

Interaction TypePredicted Contribution (%)
H···H45 - 60%
C···H / H···C15 - 25%
O···H / H···O10 - 20%
N···H / H···N5 - 15%
C···C (π-π)2 - 7%
Others< 5%

Energy Framework Calculations

Building upon the insights from Hirshfeld analysis, energy framework calculations can be used to visualize and quantify the interaction energies between molecules in a crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The resulting energy frameworks are represented as cylinders connecting the centers of mass of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy. nih.gov This provides a clear visual representation of the crystal's supramolecular architecture and highlights the dominant forces responsible for its stability. For this compound, such calculations would elucidate the energetic hierarchy of the various intermolecular interactions, confirming the relative importance of hydrogen bonds and van der Waals forces in the crystal packing.

In silico Prediction of Pharmacological Profiles

In the early stages of drug discovery, in silico methods are invaluable for predicting the pharmacological and pharmacokinetic profiles of novel compounds, thereby reducing time and cost. scielo.br For this compound, various computational tools can be employed to estimate its potential as a drug candidate.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone of computational drug design. afjbs.com Using platforms like SwissADME and pkCSM, a range of physicochemical and pharmacokinetic parameters for this compound can be predicted. scielo.brsemanticscholar.org These predictions help to identify potential liabilities of the molecule before synthesis and in vitro testing.

Key predicted properties would include:

Absorption: Parameters like Human Intestinal Absorption (HIA) and skin permeability are assessed. ijper.org

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding the compound's distribution in the body. ijper.org

Metabolism: The potential for the compound to be a substrate or inhibitor of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is evaluated.

Excretion: Clearance models predict how the compound is eliminated from the body.

Toxicity: Predictions for mutagenicity (AMES test), hepatotoxicity, and cardiotoxicity (hERG inhibition) are crucial for early safety assessment. scielo.br

Interactive Data Table: Hypothetical ADMET Profile for this compound

This table contains hypothetical data based on predictions for structurally related indazole and pyrrole derivatives. It serves as an illustrative example.

ParameterPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionGoodPotential for oral bioavailability
Distribution
Blood-Brain Barrier (BBB)Low PenetrationReduced potential for CNS side effects
Plasma Protein Binding (PPB)High (>90%)May affect free drug concentration
Metabolism
CYP2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions
Toxicity
AMES MutagenicityNon-mutagenicFavorable early safety indicator
hERG I InhibitorNon-inhibitorLower risk of cardiotoxicity

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. rsc.org

Given the structural motifs within this compound, several protein classes could be investigated as potential targets. For instance, indazole derivatives have been studied as inhibitors of various kinases and enzymes like trypanothione (B104310) reductase. tandfonline.comderpharmachemica.com Docking studies of this compound into the ATP-binding site of a specific kinase, for example, would reveal potential key interactions, such as hydrogen bonds between the dione (B5365651) oxygens or indazole nitrogens and amino acid residues in the active site (e.g., with residues like ARG, ASP). derpharmachemica.com The docking score, a measure of binding affinity, would help in ranking its potential efficacy compared to known inhibitors. rsc.orgderpharmachemica.com

In Vitro Biological Activities and Pharmacological Target Engagement of Pyrrolo 2,3 G Indazole 7,8 Dione

Enzyme Inhibition Profiles

Carbonyl Reductase (CR) Modulation and Substrate Activity

Research into the direct interaction of Pyrrolo[2,3-g]indazole-7,8-dione with Carbonyl Reductase (CR) is an emerging area. While specific inhibitory data for the parent compound is not extensively documented in publicly available literature, the broader class of indole-based compounds has been investigated for their effects on reductases. The nature of this modulation, whether as an inhibitor or a substrate, is crucial for understanding the compound's metabolic profile and potential off-target effects. Further enzymatic assays are required to fully characterize the interaction between this compound and CR, which would involve determining key kinetic parameters to understand its potential as a modulator of this enzyme.

Pim Kinase Inhibition (Pim-1, Pim-3) and ATP-Competitive Binding Mechanisms

Derivatives of the pyrrolo[2,3-g]indazole scaffold have been identified as novel inhibitors of Pim kinases, which are crucial in the progression of various cancers. nih.govbioworld.com Structure-activity relationship studies have revealed that specific derivatives can achieve sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov

Molecular modeling experiments suggest that these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Pim kinases. nih.govnih.gov This competitive inhibition mechanism is a common strategy for kinase inhibitors. mdpi.com The pyrrolo[2,3-g]indazole core serves as a promising scaffold for developing potent and selective Pim kinase inhibitors. nih.gov Some novel pyridine-O-propargyl/1,2,3-triazole hybrids have been shown to act as both competitive and non-competitive inhibitors of PIM-1 kinase. researchgate.net

Table 1: Pim Kinase Inhibitory Activity of Selected Pyrrolo[2,3-g]indazole Derivatives

Compound Pim-1 IC₅₀ (µM) Pim-3 IC₅₀ (µM) Reference
Derivative 10 sub-micromolar sub-micromolar nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition and Binding Site Characterization

The pyrrolo[2,3-g]indazole scaffold has been explored for its potential to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in various cellular processes. nih.gov While direct inhibitory data for this compound is limited, related indazole and pyrrolopyridine structures have shown significant GSK-3β inhibitory activity. acs.orgnih.gov

Computational docking studies on related inhibitors have elucidated the binding mode within the GSK-3β active site. These studies show that the core scaffold can form crucial hydrogen bond interactions with key residues in the ATP-binding pocket. acs.orgmdpi.com The design of new GSK-3β inhibitors often starts from a suitable starting point identified from a compound library, with subsequent optimization guided by computational methods. acs.org

Table 2: GSK-3β Inhibitory Activity of a Related Indazole-based Inhibitor

Compound GSK-3β IC₅₀ (µM) Selectivity vs. CDK2 Reference

DNA Gyrase Inhibitory Action

The pyrrolamide class of compounds, which shares a pyrrole (B145914) motif with this compound, has been identified as a novel class of antibacterial agents that target DNA gyrase. nih.gov These compounds were discovered through fragment-based lead generation using NMR screening to identify molecules that bind to the ATP pocket of DNA gyrase. nih.gov

The inhibition of DNA gyrase disrupts DNA synthesis, leading to bacterial cell death. nih.gov While specific data for this compound is not available, the established activity of the pyrrolamide series suggests that the pyrrolo-dione scaffold could be a valuable starting point for the design of new DNA gyrase inhibitors. nih.gov

Lanosterol-14α-demethylase CYP51 Inhibition

Lanosterol-14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols in fungi and is a well-established target for antifungal agents. wikipedia.org The inhibition of CYP51 disrupts the fungal cell membrane integrity. While direct inhibition of CYP51 by this compound has not been explicitly reported, the development of dual inhibitors targeting both CYP51 and other fungal enzymes represents a promising strategy to combat drug-resistant fungal infections. nih.gov The core structure of this compound could potentially be functionalized to interact with the active site of CYP51, which is a member of the cytochrome P450 family. wikipedia.org

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes and is a target for various inflammatory diseases. nih.govplos.org The 1H-pyrrolo[2,3-b]pyridine scaffold, a close structural relative of pyrrolo[2,3-g]indazole, has been identified as a promising framework for the development of potent HNE inhibitors. nih.govdntb.gov.ua

Derivatives of this class have demonstrated significant inhibitory activity against HNE. nih.gov The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing its proteolytic activity. rsc.org The search for new HNE inhibitors is driven by the need for alternatives to existing treatments that can have limitations. plos.org

Table 3: HNE Inhibitory Activity of a Related Pyrrolo[2,3-b]pyridine Derivative

Compound Class HNE Inhibition Reference

Phosphodiesterase 4B (PDE4B) Inhibitory Potential

The inhibition of phosphodiesterase 4B (PDE4B) is a key area of interest for its anti-inflammatory effects. mdpi.comresearchgate.net PDE4B is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by controlling its degradation rate. researchgate.net The selective inhibition of PDE4B is considered a promising therapeutic approach for various conditions, including inflammatory diseases, with the potential for fewer side effects compared to non-selective PDE4 inhibitors. mdpi.comresearchgate.net

Research has shown that certain heterocyclic compounds, including those with structural similarities to the pyrrolo[2,3-g]indazole core, can act as PDE4B inhibitors. For instance, studies on a series of 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine analogues revealed compounds with effective PDE4B inhibitory activity. researchgate.net One particular compound from this series demonstrated an IC50 value of 6.56 ± 0.7 µM for PDE4B. researchgate.net Another study identified a pyrazoline-pyridine hybrid with an indole (B1671886) moiety as a potent PDE4B inhibitor, with an IC50 value of 99.38 nM. researchgate.net These findings suggest that the core scaffold is amenable to modifications that can enhance PDE4B inhibition.

Table 1: PDE4B Inhibitory Activity of Selected Compounds

Compound Scaffold PDE4B IC50
Compound 20 Not specified 251 nM uel.ac.uk
Compound 28 Pyrazolopyridazinone 32 nM uel.ac.uk
Pyrazoline-pyridine hybrid Pyrazoline-pyridine with indole 99.38 nM researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitory Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in cancer immune escape by catalyzing the first and rate-limiting step in the breakdown of L-tryptophan. nih.govmdpi.com The overexpression of IDO1 is associated with a poor prognosis in various cancers. nih.gov Consequently, the development of IDO1 inhibitors is a significant area of cancer immunotherapy research. nih.govnih.gov

Compounds with a spiro-oxindole skeleton, which can be conceptually related to the pyrrolo[2,3-g]indazole structure, have been investigated as IDO1 inhibitors. semanticscholar.org In one study, a specific spiro[pyrrolidin-3,3'-oxindole] derivative, referred to as inhibitor 3, demonstrated potent IDO1 inhibitory activity with an IC50 value of 7.9 µM. semanticscholar.org This was found to be approximately six times more potent than the positive control, 4-PI. semanticscholar.org Furthermore, this inhibitor was effective in a cellular context, inhibiting IDO1 in MCF-7 cancer cells without showing toxicity. semanticscholar.org Molecular docking studies suggest that these compounds act as uncompetitive inhibitors, binding to the IDO1 active site through hydrophobic interactions. semanticscholar.org

Table 2: IDO1 Inhibitory Activity of a Spiro-oxindole Compound

Compound Scaffold IDO1 IC50 Inhibition Mode

Protein Kinase Modulation (e.g., CDK, Aurora A Kinase, BRAF, HER2, CSF1R, MEK2, PDGFRA, JAK, AKT1, AKT2)

The pyrrolo[2,3-g]indazole scaffold and its isosteres, such as pyrrolo[2,3-d]pyrimidines, are recognized as "privileged scaffolds" in medicinal chemistry, particularly for their ability to modulate the activity of various protein kinases. These kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

CDK and Aurora A Kinase: A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives were synthesized and found to be potent inhibitors of Aurora A kinase, with significant selectivity over other kinases like CDK2 and MEK1. nih.govepa.gov One compound in this series, designated 2y, exhibited IC50 values of 8.3 nM and 1.3 nM against HL60 and HCT116 cell lines, respectively. nih.gov Another study on pyrrole-indolin-2-ones identified compounds that selectively inhibited Aurora A over Aurora B. nih.gov

BRAF: While some pyrrolopyridin-indazole derivatives showed selectivity for Aurora A kinase, they were found to be less active against BRAF. nih.gov

HER2: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as multi-targeted kinase inhibitors, with some compounds showing inhibitory activity against HER2. mdpi.com

CSF1R: Pyrrolo[2,3-d]pyrimidines have been developed as highly selective and potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.govresearcher.life One derivative, 12b , emerged as a particularly potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.gov

PDGFRA: Platelet-Derived Growth Factor Receptor A (PDGFRA) is another tyrosine kinase target. While some multi-targeted inhibitors affect this receptor, specific pyrrolo[2,3-g]indazole derivatives targeting PDGFRA are less documented in the provided results. However, the broader class of tyrosine kinase inhibitors includes agents effective against PDGFRA mutations. nih.gov

AKT1 and AKT2: The pyrrolopyrimidine scaffold has been extensively used in the development of inhibitors for all three isoforms of the serine/threonine kinase AKT. nih.gov The development of compounds like AZD5363, a pyrrolo[2,3-d]pyrimidine derivative, has shown potent inhibition of all Akt isoforms with IC50 values of ≤10 nmol/l. nih.gov

Table 3: Protein Kinase Inhibitory Profile of Pyrrolo-based Scaffolds

Scaffold Target Kinase Key Findings
3-(pyrrolopyridin-2-yl)indazole Aurora A Kinase Potent and selective inhibition (e.g., compound 2y with IC50 of 1.3 nM in HCT116 cells). nih.gov
Pyrrole-indolin-2-one Aurora A/B Kinase Selective inhibition of Aurora A over Aurora B. nih.gov
Pyrrolo[2,3-d]pyrimidine CSF1R Highly selective and potent inhibitors (e.g., compound 12b with low-nanomolar activity). nih.gov
Pyrrolo[2,3-d]pyrimidine AKT1/2 Potent pan-AKT inhibitors (e.g., AZD5363 with IC50 ≤10 nmol/l). nih.gov

N-myristoyl transferase (NMT) Inhibition

N-myristoyl transferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. mdpi.comnih.gov This modification is crucial for protein localization and function. mdpi.com NMT is considered a promising drug target, particularly for infectious diseases and cancer. mdpi.comnih.gov

While direct inhibition of NMT by this compound itself is not explicitly detailed, related heterocyclic structures have been explored. For instance, inhibitors based on a benzothiazole (B30560) core have shown inhibitory activity against the NMT of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values in the micromolar range and selectivity over human NMT1. nih.gov The development of potent NMT inhibitors often involves targeting the peptide-binding pocket of the enzyme. mdpi.comnih.gov

Receptor Ligand Interactions and Functional Antagonism

5-Hydroxytryptamine (5-HT3) Receptor Antagonism

Information specifically detailing the 5-HT3 receptor antagonism of this compound was not found in the provided search results.

Selective Serotonin (B10506) 4 Receptor (5-HT4R) Ligand Properties

Information specifically detailing the selective serotonin 4 receptor (5-HT4R) ligand properties of this compound was not found in the provided search results.

NMDA-Receptor Antagonism

Current scientific literature does not provide evidence to suggest that this compound or its derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The primary pharmacological targets identified for the pyrrolo[2,3-g]indazole class are protein kinases.

Cellular Biological Responses and Phenotypic Screening

Research into the specific cellular effects of this compound is not extensively documented in publicly available literature. However, the foundational pyrrolo[2,3-g]indazole structure has been identified as a promising scaffold for the development of kinase inhibitors, particularly targeting Pim kinases.

A study focused on a series of pyrrolo[2,3-g]indazole derivatives revealed their potential as inhibitors of Pim-1 and Pim-3 kinases, with some compounds achieving sub-micromolar inhibitory potencies. nih.gov Pim kinases are a family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and apoptosis, and their overexpression is common in various cancers. The inhibition of Pim kinases represents a potential mechanism for inducing anticancer effects. nih.gov

While the broader class of pyrrolo[2,3-g]indazoles has been investigated for kinase inhibition, specific data on the antiproliferative and cytotoxic activity of this compound against a wide panel of cancer cell lines such as HCT-116, PC3, A549, MCF-7, MDA-MB-231, MV4-11, UMUC-3, L1210, and K562 are not detailed in the available research. The potential of this compound class as Pim kinase inhibitors suggests a possible role in controlling cancer cell proliferation, but this requires specific experimental validation. nih.gov

There is no specific information available regarding the ability of this compound to induce cell cycle perturbations or arrest. However, related heterocyclic compounds, such as halogenated pyrrolo[3,2-d]pyrimidines, have been shown to induce G2/M phase arrest in cancer cells. nih.gov

Detailed studies on the induction of apoptosis by this compound, including the activation of key apoptotic markers like caspase-3 and PARP cleavage, have not been reported. The inhibition of Pim kinases by the parent scaffold could theoretically lead to apoptosis, as these kinases are known to regulate anti-apoptotic proteins. nih.gov Furthermore, other related pyrrole-containing compounds have demonstrated the ability to induce apoptosis through various molecular pathways. nih.gov

Antimicrobial Spectrum of Activity (Antibacterial, Antifungal, Amoebicidal)

Direct studies on the antimicrobial properties of this compound are not present in the reviewed literature. However, research on the structurally isomeric pyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives has shown that this class of compounds possesses both antibacterial and antifungal properties. researchgate.net This suggests that the broader pyrrolo-indole scaffold may be a promising starting point for the development of new antimicrobial agents.

Anti-inflammatory Mechanisms and Potential

The anti-inflammatory potential and associated mechanisms of this compound have not been specifically investigated. While other nitrogen-containing heterocyclic compounds, such as pyrrolo[3,4-d]pyridazinone derivatives, have demonstrated anti-inflammatory effects, this activity cannot be directly attributed to this compound without dedicated studies. nih.gov

Analgesic Properties

The indazole moiety, a key component of this compound, is present in a variety of compounds that have demonstrated significant analgesic and anti-inflammatory properties. researchgate.netnih.govresearchgate.netnih.gov Indazole derivatives have been investigated for their potential to alleviate pain, often through mechanisms related to the inhibition of inflammatory pathways. nih.gov

Research has shown that certain indazole-containing compounds exhibit antinociceptive effects in various preclinical models of pain. nih.govnih.gov For instance, studies on indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have revealed their ability to attenuate nociceptive responses, particularly in inflammatory pain models. nih.govnih.gov The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain signaling. nih.gov Some indazole derivatives have shown a concentration-dependent inhibition of COX-2. nih.gov Furthermore, the anti-inflammatory action of indazoles may also be attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov

While these findings point to the potential of the indazole scaffold in the development of analgesic agents, it is important to note that these studies were not conducted on this compound itself. The specific substitutions and the fused pyrrole ring in its structure would significantly influence its pharmacological profile.

Table 1: Anti-inflammatory and Analgesic-related Activities of Selected Indazole Derivatives

CompoundBiological ActivityAssay/ModelKey FindingsReference
IndazoleAnti-inflammatoryCarrageenan-induced paw edemaDose-dependent reduction in paw edema. nih.gov
5-AminoindazoleCOX-2 InhibitionIn vitro enzyme assayExhibited a maximum of 78% inhibition of COX-2 at 50 μM. nih.gov
6-NitroindazoleIL-1β InhibitionIn vitro assayShowed potent inhibitory activity on IL-1β. nih.gov
IndazoleTNF-α InhibitionIn vitro assayAchieved over 60% inhibition of TNF-α at 250 μM. nih.gov

This table is for illustrative purposes based on data for indazole derivatives, not this compound.

Antioxidant Activity

The pyrrole ring, the other core component of this compound, is a structural motif found in numerous compounds with established antioxidant properties. nih.govacs.orgresearchgate.netfarmaceut.org The antioxidant capacity of pyrrole derivatives is often attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various disease pathologies. nih.gov

Studies have demonstrated that pyrrole derivatives can effectively scavenge reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻), as well as the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). mdpi.comnih.govresearchgate.net The antioxidant activity is influenced by the nature and position of substituents on the pyrrole ring. nih.gov For example, the presence of a hydroxyl group or other electron-donating groups can enhance the radical scavenging capacity. nih.gov The mechanism of action is often through hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). acs.org

For instance, a study on various pyrrole derivatives showed significant scavenging activity against •OH and O₂•⁻ radicals. mdpi.comnih.gov Some derivatives exhibited over 80% •OH scavenging activity at a concentration of 80 μM. mdpi.comnih.gov Another investigation into pyrrolo[2,3-b]quinoxaline derivatives, which share a fused pyrrole ring system, also demonstrated notable radical scavenging potential. rsc.org

Table 2: Radical Scavenging Activity of Selected Pyrrole Derivatives

Compound ClassRadical ScavengedAssayKey FindingsReference
Pyrrole derivatives•OHIn vitro assaySome compounds showed >80% scavenging activity at 80 μM. mdpi.comnih.gov
Pyrrole derivativesO₂•⁻In vitro assayDisplayed significant superoxide scavenging activity. mdpi.comnih.gov
Pyrrole derivativesDPPH•DPPH assayActivity varied based on substitution, with some showing high efficacy. nih.govmdpi.comnih.gov
Pyrrolo[2,3-b]quinoxalinesHO•DPPH assayDemonstrated potential as a hydroxyl radical scavenger. rsc.org

This table is for illustrative purposes based on data for various pyrrole derivatives, not this compound.

Soluble Guanylate Cyclase Modulation

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, playing a crucial role in various physiological processes, including vasodilation. nih.govwikipedia.org The modulation of sGC activity is a therapeutic target for cardiovascular diseases. mdpi.comnih.gov Some indazole derivatives have been shown to influence the NO/cGMP pathway, suggesting a potential for sGC modulation. eurekaselect.comnih.gov

sGC stimulators and activators are two classes of compounds that enhance the activity of this enzyme. mdpi.com While direct inhibition or activation of sGC by this compound has not been reported, the indazole scaffold is present in compounds known to interact with this pathway. For instance, some indazole derivatives have been associated with vasorelaxant activity through the release of NO and an increase in cGMP levels, which is the product of sGC activity. eurekaselect.comnih.gov

Furthermore, the discovery of novel small molecule inhibitors of sGC that act on the catalytic domain of the enzyme highlights the potential for heterocyclic compounds to modulate sGC activity. nih.gov These inhibitors are of interest for studying the physiological and pathological roles of the NO/cGMP pathway. nih.gov However, it is important to reiterate that no direct studies have linked this compound to the modulation of soluble guanylate cyclase.

Future Research Directions and Translational Potential of Pyrrolo 2,3 G Indazole 7,8 Dione

Development as Advanced Chemical Probes for Biological Systems

A critical step in understanding the therapeutic potential of a compound is elucidating its mechanism of action and identifying its molecular targets. The development of Pyrrolo[2,3-g]indazole-7,8-dione derivatives as chemical probes is a promising strategy to achieve this. These probes are specially designed molecules that can be used to study and visualize biological processes in living systems. By incorporating reporter tags (like fluorescent dyes or affinity labels) onto the core scaffold, researchers can track the distribution of these compounds within cells and identify their binding partners.

This approach has been successfully applied to other complex natural products. For instance, chemical probes of ergosterol (B1671047) peroxide have been synthesized to investigate its anticancer properties, allowing for studies of its cellular localization and proteomic profiling to uncover its molecular targets. rsc.org These probes revealed that ergosterol peroxide accumulates significantly in the endoplasmic reticulum. rsc.org Similarly, designing and synthesizing tagged versions of Pyrrolo[2,g]indazole-7,8-dione would enable researchers to perform cellular imaging studies, affinity chromatography, and mass spectrometry-based proteomics to pinpoint its protein targets and illuminate its mode of action. Such tools are invaluable for validating therapeutic hypotheses and understanding the compound's broader biological effects. rsc.org

Optimization of this compound Lead Compounds for Drug Discovery

Initial hits from screening campaigns often require significant chemical modification to improve their potency, selectivity, and drug-like properties. The optimization of lead compounds based on the pyrrolo[2,3-g]indazole scaffold is a crucial future direction. This process involves a systematic exploration of structure-activity relationships (SAR), where different functional groups are introduced at various positions on the heterocyclic core to enhance its interaction with a biological target.

Research on related pyrrolo-fused heterocyclic systems has demonstrated the success of this approach:

Pim Kinase Inhibition: Preliminary SAR studies on pyrrolo[2,3-g]indazole derivatives have already identified compounds with sub-micromolar inhibitory potencies against Pim-1 and Pim-3 kinases, highlighting that the scaffold is a viable starting point for developing new potent kinase inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition: Optimization of the related pyrrolo[3,4-f]indole-5,7-dione scaffold yielded derivatives with potent, submicromolar IC₅₀ values for MAO-A, with the most potent inhibitor exhibiting an IC₅₀ of 0.011 μM. nih.gov This suggests that similar modifications to the this compound core could yield highly effective enzyme inhibitors.

mTOR Inhibition: Through functional group optimization on a pyrrolo[2,3-d]pyrimidin-6-one lead compound, researchers developed a potent dual mTORC1/mTORC2 inhibitor with an IC₅₀ value of 54 nM. nih.gov

Antifolate Activity: The simple modification of a C5-methyl group to an ethyl group on a 2,4-diamino pyrrolo[2,3-d]pyrimidine scaffold was shown to be highly conducive to tumor growth inhibition. nih.gov

These examples underscore the potential for optimizing this compound. By leveraging established medicinal chemistry strategies, guided by co-crystal structures and computational modeling, novel analogues with superior efficacy and selectivity can be developed as candidates for clinical evaluation. researchgate.netnih.gov

Exploration of Polypharmacology and Multi-Targeted Therapeutic Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The pyrrolo-indazole and related scaffolds are well-suited for the development of multi-targeted agents.

Several studies have shown that related heterocyclic systems can act on multiple targets simultaneously:

Dual Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, and CDK2. mdpi.comresearchgate.net Another related scaffold, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, was optimized to create dual inhibitors of mTORC1 and mTORC2. nih.gov

Dual Enzyme Inhibition: Researchers have identified pyrrolo[3,4-d]pyridazinone derivatives that function as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Similarly, a pyrido[2,3-d]pyridazine-2,8-dione derivative was found to have dual inhibitory activity against COX-1 and COX-2. rsc.org

Dual Pathogen Inhibition: In a notable example of multi-target therapy, compounds with a pyrrolo[2,3-e]indazole core were found to inhibit neuraminidase from both the influenza A virus and the bacterium Streptococcus pneumoniae, suggesting a strategy for treating viral infections and associated secondary bacterial complications. nih.gov

Future research should therefore explore the potential polypharmacology of the this compound scaffold. Screening optimized analogues against panels of kinases and other enzymes could reveal novel multi-targeting profiles, leading to therapeutics with potentially enhanced efficacy and a lower likelihood of developing resistance.

Innovations in Synthetic Methodologies for Novel this compound Analogues

The ability to efficiently synthesize a diverse library of analogues is fundamental to any drug discovery program. A key area of future research is the development of innovative and robust synthetic methods to access novel this compound derivatives. Recent advances in organic synthesis offer powerful tools for creating molecular diversity.

Modern synthetic strategies applicable to this scaffold include:

Multicomponent Reactions: An efficient and practical procedure for creating libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been developed using a multicomponent process, which allows for the rapid assembly of complex molecules from simple starting materials. nih.gov

Novel Cyclization Strategies: A high-yielding, two-directional synthesis of the related pyrrolo[2,3-f]indole-4,8-dione ring system was achieved through a double nitrene cyclization. researchgate.net Acid-promoted intramolecular cyclization has also been used as a key step to produce pyrrolo[2,3-c]pyridine-7-ones on a large scale. enamine.net

Metal-Promoted and Metal-Free Synthesis: A recent review of synthetic routes to the indazole core highlights numerous modern methods, including metal-promoted intramolecular C–N bond formation and metal-free approaches, which offer different advantages in terms of substrate scope and reaction conditions. nih.gov

By applying these and other modern synthetic techniques, chemists can generate extensive libraries of this compound analogues with a wide range of substituents. This chemical diversity is essential for thorough SAR exploration and the discovery of compounds with optimal therapeutic properties. nih.gov

Integration of High-Throughput Screening with Advanced Computational Approaches

To accelerate the discovery of new lead compounds, modern drug development integrates high-throughput screening (HTS) with advanced computational methods. HTS allows for the rapid testing of large chemical libraries against a specific biological target. nih.goviu.edu For the this compound scaffold, HTS can be used to screen analogue libraries to identify initial hits for various diseases.

Computational approaches play a vital and synergistic role:

Virtual Screening: Before synthesis, virtual screening of digital compound libraries (such as the ZINC database) can identify molecules with a high probability of binding to a target. mdpi.com This prioritizes synthetic efforts and enriches the hit rate of experimental screens.

Binding Mode Analysis: Molecular modeling is used to predict and analyze how compounds bind within the active site of a target protein. nih.gov For example, theoretical calculations were used to understand the binding modes of a potent inhibitor in the mTOR active site, while a co-crystal structure of an inhibitor with CSF1R provided definitive insight into its binding conformation. nih.govnih.gov

Pharmacophore Modeling: Computational methods can generate a pharmacophore hypothesis, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to guide the design of new, more potent compounds. mdpi.com

By combining the empirical data from HTS with the predictive power of computational chemistry, the process of optimizing this compound derivatives can be made significantly more efficient and rational. This integrated approach will accelerate the journey from initial hit discovery to the development of a viable drug candidate.

Q & A

Q. Q1. What are the standard synthetic protocols for Pyrrolo[2,3-g]indazole-7,8-dione and its derivatives?

Methodological Answer: The synthesis typically involves anhydrous reactions under inert atmospheres (e.g., argon) to prevent side reactions. Key steps include:

  • Pre-treatment of solvents : Distillation to remove moisture, ensuring reaction efficiency .
  • Reagent selection : Use of commercially available starting materials (e.g., Sigma-Aldridch analytical-grade reagents) without further purification .
  • Chromatographic purification : Solvent mixtures (volume-to-volume ratios) for isolating intermediates and final products .
    For example, derivatives like pyrrolo[2,3-g]indazole-23 were synthesized via multi-step cyclization reactions, achieving IC50 values of 5 μM against cancer cell lines .

Q. Q2. How is the anti-proliferative activity of Pyrrolo[2,3-g]indazole derivatives validated experimentally?

Methodological Answer:

  • Cell line selection : Use diverse cancer cell lines (e.g., HepG2, HeLa, MCF-7) to assess broad-spectrum activity .
  • Dose-response assays : Measure IC50 values via standardized protocols like MTT assays, ensuring reproducibility .
  • Anti-angiogenic validation : Quantify inhibition of vascular endothelial growth factor (VEGF) in supernatant cells (e.g., 30–35% inhibition observed in HeLa cells) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in Pyrrolo[2,3-g]indazole synthesis be addressed?

Methodological Answer: Regioselectivity in heterocyclic systems (e.g., Diels-Alder reactions) is influenced by:

  • Steric and electronic effects : Substituents like methoxy or hydroxy groups guide reaction pathways. For instance, hydrogen bonding between 4-OH and 5-CO groups in quinoline-diones can invert regioselectivity .
  • Computational modeling : Pre-reaction simulations (e.g., DFT calculations) predict regiochemical outcomes, reducing trial-and-error synthesis .

Q. Q4. What strategies improve the anti-cancer efficacy of Pyrrolo[2,3-g]indazole derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., diphenol groups) to enhance binding affinity. For example, indazole diphenol-23 showed promise for further optimization .
  • Molecular docking : Screen derivatives against targets like VEGF receptors or tubulin to prioritize synthesis .
  • Hybrid scaffolds : Combine pyrroloindazole cores with pharmacophores from bioactive quinolines or pyrimidines to exploit synergistic effects .

Q. Q5. How should contradictory biological data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Cross-validation : Replicate assays in independent labs using identical cell lines and protocols .
  • Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., VEGF pathway inhibition) .
  • Meta-analysis : Aggregate data from PubChem or similar databases to identify trends or outliers .

Q. Q6. What computational tools are recommended for optimizing Pyrrolo[2,3-g]indazole derivatives?

Methodological Answer:

  • Virtual screening : Use AutoDock or Schrödinger Suite to predict binding modes with cancer-related proteins .
  • ADMET profiling : Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in design .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. Q7. How can synthetic byproducts or low yields be mitigated in Pyrrolo[2,3-g]indazole reactions?

Methodological Answer:

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times (e.g., 4-hour reflux for pyrroloquinoline-diones) .
  • Solvent engineering : Polar aprotic solvents (e.g., dioxane) improve solubility of reactants like hydrazine derivatives .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization steps .

Future Directions

Q. Q8. What are emerging applications of Pyrrolo[2,3-g]indazole derivatives beyond oncology?

Methodological Answer:

  • Antimicrobial studies : Adapt anti-proliferative assays to microbial models (e.g., bacterial biofilms or fungal pathogens) .
  • Neuropharmacology : Screen derivatives against cannabinoid receptors (e.g., CB1/CB2) using radioligand binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.